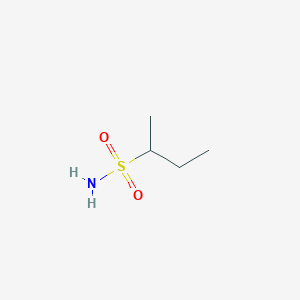

Butane-2-sulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

butane-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2S/c1-3-4(2)8(5,6)7/h4H,3H2,1-2H3,(H2,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWGIFCVCCHGTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17854-68-1 | |

| Record name | butane-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-Butane-2-sulfonamide chemical structure

"## An In-depth Technical Guide to (S)-Butane-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Butane-2-sulfonamide is a chiral organic compound belonging to the sulfonamide class of molecules. The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its favorable physicochemical properties and ability to interact with biological targets.[1][2] The stereochemistry of drug molecules is a critical factor in their pharmacological activity, with different enantiomers often exhibiting distinct biological effects. This guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological relevance of the (S)-enantiomer of butane-2-sulfonamide, tailored for professionals in research and drug development.

Chemical Structure and Properties

The chemical structure of (S)-Butane-2-sulfonamide is characterized by a sulfonyl group attached to the second carbon atom of a butane chain, with the stereochemistry at this chiral center designated as (S). The sulfonamide group itself consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom.

Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | (2S)-butane-2-sulfonamide | N/A |

| Molecular Formula | C4H11NO2S | [3] |

| Molecular Weight | 137.20 g/mol | [4] |

| SMILES | CC--INVALID-LINK--S(=O)(=O)N | [3] |

| InChI Key | FCWGIFCVCCHGTK-SCSAIBSYSA-N | [3] |

| CAS Number | Not available for the (S)-enantiomer specifically. The CAS for the achiral this compound is not consistently reported. Butane-2-sulfonyl chloride has the CAS number 4375-72-8. | [5] |

| Predicted XlogP | 0.3 | [3] |

Synthesis of (S)-Butane-2-sulfonamide

The synthesis of enantiomerically pure (S)-butane-2-sulfonamide presents a significant challenge. General approaches to chiral sulfonamides involve either the enantioselective synthesis from prochiral starting materials or the resolution of a racemic mixture.

Enantioselective Synthesis

Recent advances in catalysis have provided pathways to chiral secondary sulfonamides. One notable method is the nickel-catalyzed stereoconvergent Negishi arylation and alkenylation of racemic α-bromosulfonamides.[6] This method allows for the synthesis of enantioenriched secondary sulfonamides, which could potentially be adapted for the synthesis of (S)-butane-2-sulfonamide.

Conceptual Experimental Workflow for Enantioselective Synthesis:

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. PubChemLite - this compound (C4H11NO2S) [pubchemlite.lcsb.uni.lu]

- 4. 1-Butanesulfonamide | C4H11NO2S | CID 18460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Butane-2-sulfonyl chloride | 4375-72-8 | EAA37572 [biosynth.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Butane-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific data, including a registered CAS number, for butane-2-sulfonamide is limited. This guide provides identification details for this compound and presents experimental data and protocols for closely related isomers and precursors to serve as a technical reference. All data for compounds other than this compound are clearly indicated.

Identification of this compound

| Identifier | Value |

| Molecular Formula | C4H11NO2S[1] |

| IUPAC Name | This compound |

| SMILES | CCC(C)S(=O)(=O)N[1] |

| InChI | InChI=1S/C4H11NO2S/c1-3-4(2)8(5,6)7/h4H,3H2,1-2H3,(H2,5,6,7)[1] |

| InChIKey | FCWGIFCVCCHGTK-UHFFFAOYSA-N[1] |

| Monoisotopic Mass | 137.05106 Da[1] |

Physicochemical Data of Related Compounds

Due to the absence of experimental data for this compound, the following tables summarize the properties of its isomer, 1-butanesulfonamide, and its likely precursor, butane-2-sulfonyl chloride.

Table 2.1: Properties of 1-Butanesulfonamide (Isomer)

| Property | Value | CAS Number |

| Molecular Weight | 137.20 g/mol [2] | 3144-04-5[2][3] |

| Molecular Formula | C4H11NO2S[2][3] | |

| XLogP3 | 0.2[2] | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 |

Table 2.2: Properties of Butane-2-sulfonyl chloride (Precursor)

| Property | Value | CAS Number |

| Molecular Weight | 156.63 g/mol [4][5] | 4375-72-8[4][5][6] |

| Molecular Formula | C4H9ClO2S[4][5] | |

| SMILES | CCC(C)S(=O)(=O)Cl[4] |

Experimental Protocols: General Synthesis of a Primary Sulfonamide

The synthesis of this compound would likely follow the well-established reaction of a sulfonyl chloride with ammonia. The following is a general protocol based on this common synthetic route.[7]

Objective: To synthesize a primary sulfonamide from its corresponding sulfonyl chloride.

Materials:

-

Butane-2-sulfonyl chloride

-

Ammonia (aqueous solution or gas)

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran)

-

A base (e.g., pyridine, triethylamine, if using an amine salt)

-

Deionized water

-

Brine

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Dissolve butane-2-sulfonyl chloride in the chosen solvent in a reaction flask equipped with a stirrer and cooled in an ice bath.

-

Slowly add a stoichiometric excess of aqueous ammonia to the cooled solution while stirring. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours or until the reaction is complete (monitored by TLC or LC-MS).

-

If a precipitate (the sulfonamide product) forms, it can be collected by filtration, washed with cold water, and dried.

-

If the product remains in the organic phase, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with dilute acid (to remove excess ammonia), water, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the general synthetic pathway for sulfonamides and the structural relationships between related compounds.

Caption: General reaction scheme for the synthesis of this compound.

Caption: Structural relationship and transformation pathway.

References

- 1. PubChemLite - this compound (C4H11NO2S) [pubchemlite.lcsb.uni.lu]

- 2. 1-Butanesulfonamide | C4H11NO2S | CID 18460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Butane-2-sulfonyl chloride | 4375-72-8 | EAA37572 [biosynth.com]

- 5. BUTANE-2-SULFONYL CHLORIDE | 4375-72-8 [chemicalbook.com]

- 6. Butane-2-sulfonyl chloride | 4375-72-8 | Benchchem [benchchem.com]

- 7. New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Spectroscopic Profile of Butane-2-sulfonamide: A Technical Guide

Introduction

Butane-2-sulfonamide is an organic compound with the molecular formula C4H11NO2S. As a member of the sulfonamide class of compounds, it is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. A thorough understanding of the spectroscopic characteristics of this compound is essential for its identification, characterization, and quality control. This technical guide provides a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques.

Spectroscopic Data

The following sections present the spectroscopic data for this compound. It is important to note that while the mass spectrometry data is based on predictions for the specific molecule[1], the NMR and IR data are based on characteristic chemical shifts and absorption frequencies for the functional groups present in the molecule, as specific experimental spectra for this compound are not widely available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 0.9 | Triplet | 3H | CH₃ (terminal methyl of ethyl group) |

| ~ 1.2 | Doublet | 3H | CH₃ (methyl group on chiral center) |

| ~ 1.6 | Multiplet | 2H | CH₂ (methylene of ethyl group) |

| ~ 3.0 | Multiplet | 1H | CH (chiral center) |

| ~ 4.8 (variable) | Singlet | 2H | NH₂ (sulfonamide) |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~ 10 | CH₃ (terminal methyl of ethyl group) |

| ~ 15 | CH₃ (methyl group on chiral center) |

| ~ 25 | CH₂ (methylene of ethyl group) |

| ~ 60 | CH (chiral center) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3390 - 3320 | Strong, Sharp | N-H Asymmetric Stretch | Sulfonamide (-SO₂NH₂) |

| 3280 - 3220 | Strong, Sharp | N-H Symmetric Stretch | Sulfonamide (-SO₂NH₂) |

| 2960 - 2850 | Strong | C-H Stretch | Alkane (-CH₃, -CH₂, -CH) |

| 1345 - 1315 | Strong | S=O Asymmetric Stretch | Sulfonamide (-SO₂NH₂) |

| 1190 - 1145 | Strong | S=O Symmetric Stretch | Sulfonamide (-SO₂NH₂) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrometry Data [1]

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 138.05834 |

| [M+Na]⁺ | 160.04028 |

| [M-H]⁻ | 136.04378 |

| [M+NH₄]⁺ | 155.08488 |

| [M+K]⁺ | 176.01422 |

| [M]⁺ | 137.05051 |

Experimental Protocols

The following are detailed methodologies for acquiring spectroscopic data for a solid organic compound such as this compound.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Weigh approximately 5-25 mg of the solid this compound sample for ¹H NMR, and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

To ensure homogeneity and remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. The acquisition time is typically a few minutes.

-

For ¹³C NMR, a longer acquisition time (20-60 minutes or more) is generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

IR Spectroscopy Protocol (Thin Solid Film Method)

-

Sample Preparation :

-

Place a small amount (a few milligrams) of solid this compound into a clean vial.

-

Add a few drops of a volatile solvent in which the compound is soluble (e.g., acetone or methylene chloride) to dissolve the solid.

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

-

Using a pipette, apply a drop of the solution to the center of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

-

-

Instrument Setup and Data Acquisition :

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

-

-

Data Processing and Cleanup :

-

Label the significant peaks in the spectrum with their corresponding wavenumbers (cm⁻¹).

-

Clean the salt plate thoroughly with a dry solvent (e.g., dry acetone) and return it to a desiccator for storage.

-

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction :

-

Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile compounds.

-

The sample is vaporized in a high vacuum environment within the ion source.

-

-

Ionization :

-

The gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).

-

This electron impact causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺). Excess energy from this process can lead to fragmentation of the molecular ion.

-

-

Mass Analysis :

-

The resulting ions (molecular ion and fragment ions) are accelerated by an electric field into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection and Spectrum Generation :

-

An electron multiplier or other detector measures the abundance of ions at each m/z value.

-

The data is processed by a computer to generate a mass spectrum, which is a plot of relative ion abundance versus m/z. The most abundant ion is designated as the base peak with a relative abundance of 100%.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Butane-2-sulfonamide: A Technical Overview of its Molecular Properties

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental physicochemical properties is paramount. This guide provides a focused summary of the molecular weight and chemical formula for Butane-2-sulfonamide.

Core Molecular Data

The essential molecular details of this compound are presented below. This data is foundational for a range of experimental and computational applications, from reaction stoichiometry to molecular modeling.

| Property | Value |

| Molecular Formula | C4H11NO2S[1] |

| Molecular Weight | 137.20 g/mol [2] |

| Monoisotopic Mass | 137.05106 Da[1] |

Elemental Composition and Structure

The molecular formula C4H11NO2S indicates the elemental makeup of this compound. The structural arrangement consists of a sulfonyl group attached to a sec-butyl group and an amine group.[3] The connectivity of these atoms dictates the compound's chemical behavior and physical properties.

References

An In-depth Technical Guide to the Chiral Properties of Butane-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a vast range of biological activities.[1][2][3] The introduction of stereogenic centers into these molecules can lead to enantiomers with distinct pharmacological and toxicological profiles. This technical guide focuses on Butane-2-sulfonamide, a simple chiral sulfonamide. Due to the limited availability of specific experimental data in peer-reviewed literature for this particular compound, this document provides a comprehensive framework based on established chemical principles. It outlines robust, representative methodologies for the synthesis of the racemic mixture, the enantiomeric resolution of its components, and the characterization of the pure (R)- and (S)-enantiomers. This guide is intended to serve as a foundational resource for researchers interested in exploring the synthesis and chiral properties of simple alkyl sulfonamides for applications in drug discovery and asymmetric synthesis.

Introduction to Chiral Sulfonamides

The sulfonamide functional group (–SO₂NH₂) is a key pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][3] Chirality, or the "handedness" of a molecule, is a critical factor in drug development, as different enantiomers can interact differently with chiral biological targets like enzymes and receptors. This compound possesses a stereocenter at the second carbon atom of the butane chain, making it exist as a pair of enantiomers: (R)-Butane-2-sulfonamide and (S)-Butane-2-sulfonamide. The synthesis and separation of these enantiomers are essential for evaluating their individual biological activities and for their potential use as chiral building blocks in organic synthesis.

Synthesis of Racemic this compound

The standard approach to synthesizing a primary sulfonamide is the reaction of a corresponding sulfonyl chloride with ammonia.[4] In this case, racemic this compound is prepared from its precursor, racemic Butane-2-sulfonyl chloride.

Experimental Protocol: Synthesis of Racemic this compound

Objective: To synthesize racemic this compound via the reaction of racemic Butane-2-sulfonyl chloride with aqueous ammonia.

Materials:

-

Aqueous ammonia (28-30%, ~10 eq)

-

Dichloromethane (DCM)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

A solution of racemic Butane-2-sulfonyl chloride (1.0 eq) in dichloromethane (5 mL per 1 g of sulfonyl chloride) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

The flask is cooled to 0 °C in an ice-water bath.

-

Aqueous ammonia (~10 eq) is added dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C. A white precipitate will form.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

The mixture is diluted with additional dichloromethane and deionized water. The layers are separated using a separatory funnel.

-

The aqueous layer is extracted twice with dichloromethane.

-

The combined organic layers are washed sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude solid is purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure, racemic this compound as a white crystalline solid.

Caption: Workflow for the synthesis of racemic this compound.

Chiral Resolution of Racemic this compound

Since enantiomers possess identical physical properties, they cannot be separated by standard techniques like distillation or simple crystallization.[7] Chiral resolution is a process to separate a racemic mixture into its pure enantiomers.[8] A common and effective method is to convert the enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral resolving agent.[9] Diastereomers have different physical properties and can be separated by fractional crystallization.

Given the acidic nature of the N-H proton in the sulfonamide group, a chiral base, such as (R)-(+)-1-phenylethylamine, can be used to form diastereomeric salts.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

Objective: To resolve racemic this compound using (R)-(+)-1-phenylethylamine as a chiral resolving agent.

Materials:

-

Racemic this compound (1.0 eq)

-

(R)-(+)-1-phenylethylamine (0.5 eq)

-

Methanol or Ethanol

-

Diethyl ether

-

Hydrochloric acid (2M)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Salt Formation:

-

Dissolve racemic this compound (1.0 eq) in a minimal amount of hot methanol in an Erlenmeyer flask.

-

In a separate flask, dissolve (R)-(+)-1-phenylethylamine (0.5 eq) in a small amount of methanol.

-

Slowly add the amine solution to the hot sulfonamide solution with gentle swirling.

-

Allow the mixture to cool slowly to room temperature, then place it in an ice bath or refrigerate overnight to induce crystallization of the less soluble diastereomeric salt.

-

-

Separation of Diastereomers:

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by cold diethyl ether to facilitate drying. This first crop of crystals will be enriched in one diastereomer (e.g., the (R-sulfonamide)-(R-amine) salt).

-

The mother liquor is retained, as it contains the more soluble diastereomeric salt (e.g., the (S-sulfonamide)-(R-amine) salt).

-

The purity of the crystallized salt can be improved by one or more recrystallizations from fresh hot methanol.

-

-

Liberation of the Enantiomer (e.g., (R)-Butane-2-sulfonamide):

-

Dissolve the purified diastereomeric salt crystals in water.

-

Acidify the solution to pH ~1-2 with 2M hydrochloric acid. This protonates the amine and liberates the sulfonamide.

-

Extract the aqueous solution three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

-

-

Isolation of the Other Enantiomer (e.g., (S)-Butane-2-sulfonamide):

-

Take the mother liquor from step 2, evaporate the solvent, and liberate the sulfonamide using the same acidification and extraction procedure (step 3) to obtain the other enantiomer, which will be enriched in the (S)-form.

-

-

Purity Analysis:

-

Determine the optical purity (enantiomeric excess, ee%) of each separated sulfonamide using chiral High-Performance Liquid Chromatography (HPLC).

-

Characterize the enantiomers by measuring their specific rotation using a polarimeter. The two pure enantiomers should have equal and opposite specific rotation values.

-

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Data Presentation and Characterization

Following successful resolution, the enantiomers of this compound would be characterized to confirm their identity and purity. While specific quantitative data is not available in the literature, the expected properties are summarized below.

| Property | (R)-Butane-2-sulfonamide | (S)-Butane-2-sulfonamide | Racemic this compound |

| Molecular Formula | C₄H₁₁NO₂S | C₄H₁₁NO₂S | C₄H₁₁NO₂S |

| Molecular Weight | 137.20 g/mol | 137.20 g/mol | 137.20 g/mol |

| Melting Point | Identical to (S)-form | Identical to (R)-form | Typically differs from pure enantiomers |

| Specific Rotation [α] | [α]_D^20 = +X° | [α]_D^20 = -X° | 0° |

| Enantiomeric Excess | >99% ee (Expected) | >99% ee (Expected) | 0% ee |

Note: Specific rotation values (X) are hypothetical and must be determined experimentally.

Relevance in Drug Development

Chiral sulfonamides are prevalent in pharmaceuticals. The specific three-dimensional arrangement of atoms is often crucial for binding to a biological target, such as an enzyme's active site or a cell surface receptor. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects. Therefore, the ability to synthesize and test enantiomerically pure compounds like (R)- and (S)-Butane-2-sulfonamide is fundamental in modern drug discovery.

Caption: Conceptual diagram of enantiomer-specific biological interaction.

Conclusion

This guide provides a detailed technical framework for the synthesis, resolution, and characterization of the enantiomers of this compound. By leveraging established protocols for sulfonamide synthesis and classical resolution via diastereomeric salt formation, researchers can access enantiopure (R)- and (S)-Butane-2-sulfonamide. The outlined procedures for purification and analysis, including chiral HPLC and polarimetry, are critical for ensuring the enantiomeric purity required for subsequent studies in medicinal chemistry and materials science. This document serves as a practical starting point for the exploration of this and other simple chiral sulfonamides.

References

- 1. mdpi.com [mdpi.com]

- 2. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Butane-2-sulfinyl chloride (41719-03-3) for sale [vulcanchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility of Butane-2-sulfonamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of sulfonamides, with a specific focus on butane-2-sulfonamide, in various organic solvents. Due to a lack of specific quantitative data for this compound in publicly available literature, this document leverages solubility data from structurally similar sulfonamides to provide a robust predictive analysis. Detailed experimental protocols for determining solubility are provided, alongside visual workflows to guide researchers in their laboratory practices. This guide is intended to be a valuable resource for scientists and professionals involved in drug development and chemical research, enabling informed decisions on solvent selection and formulation strategies.

Introduction

Sulfonamides are a critical class of compounds in the pharmaceutical industry, known for their antimicrobial properties and use as intermediates in organic synthesis. The solubility of these compounds in organic solvents is a fundamental parameter that influences their efficacy, bioavailability, and the feasibility of their formulation and manufacturing processes. This compound, an alkylsulfonamide, presents a simpler structure compared to its arylsulfonamide counterparts, and understanding its solubility is crucial for its potential applications.

This guide summarizes the available solubility data for analogous sulfonamides in key organic solvents, presents detailed experimental methodologies for solubility determination, and provides visual representations of these workflows.

Predicted Solubility of this compound

The following tables summarize the solubility of various sulfonamides in common organic solvents. This data can be used to estimate the solubility of this compound, which possesses a butyl group as its non-polar moiety. It is anticipated that this compound will exhibit moderate solubility in polar protic and aprotic solvents.

Table 1: Solubility of Selected Sulfonamides in Alcohols

| Sulfonamide | Methanol (mol fraction) | Ethanol (mol fraction) | 1-Propanol (mol fraction) | Butan-2-ol | Temperature (°C) | Reference |

| Sulfamethoxazole | Data not available | Data not available | Data not available | Data not available | 15, 25, 37, 45 | [1] |

| Sulphisoxazole | Data not available | Data not available | Data not available | Data not available | 15, 25, 37, 45 | [1] |

| Sulphasalazine | Data not available | Data not available | Data not available | Data not available | 15, 25, 37, 45 | [1] |

| N-Chloro-4-toluenesulfonamide sodium | High | Moderate | Low | Lowest | Not Specified | [2] |

| N-Chlorobenzenesulfonamide sodium | High | Moderate | Low | Lowest | Not Specified | [2] |

Note: Specific mole fraction data was not provided in the search results, but qualitative descriptions and trends were available.

Table 2: Solubility of Selected Sulfonamides in Ketones and Esters

| Sulfonamide | Acetone (mol fraction) | Ethyl Acetate | Temperature (°C) | Reference |

| Sulfamethoxazole | Data not available | Data not available | 15, 25, 37, 45 | [1] |

| Sulphisoxazole | Data not available | Data not available | 15, 25, 37, 45 | [1] |

| Sulphasalazine | Data not available | Data not available | 15, 25, 37, 45 | [1] |

| Sulfamethizole | 0.022 (at 20°C) | Data not available | 20 | [3] |

Note: The available data is limited. Further experimental work is required for a comprehensive understanding.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for any research involving new chemical entities. The following sections detail two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent.

Isothermal Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining thermodynamic solubility.[4][5] It involves equilibrating a supersaturated solution of the solute in the solvent at a constant temperature.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, screw-cap vial or flask. The presence of undissolved solid is crucial to ensure saturation.[4]

-

Equilibration: Place the sealed vials in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points until a consistent value is obtained.[4][6]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Separate the saturated supernatant from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Filtration: Carefully filter the supernatant using a syringe filter. It is critical to use a filter material that does not interact with or adsorb the solute.[4]

-

-

Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as:

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in desired units (e.g., g/L, mol/L, or mole fraction).

Isothermal Shake-Flask Method Workflow

Gravimetric Method

The gravimetric method is a straightforward and fundamental technique for determining solubility that relies on the precise measurement of mass.[7][8]

Methodology:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen organic solvent as described in the shake-flask method (Steps 1 & 2).

-

Aliquot Collection: Carefully withdraw a known volume or mass of the clear, saturated supernatant into a pre-weighed, dry container (e.g., an evaporating dish or beaker).[7]

-

Solvent Evaporation: Evaporate the solvent from the aliquot under controlled conditions. This can be done using a rotary evaporator, a heating block under a gentle stream of nitrogen, or in a vacuum oven at a temperature below the decomposition point of the solute.[9]

-

Drying to Constant Mass: Once the solvent is fully evaporated, dry the remaining solid residue in a vacuum oven until a constant mass is achieved. This ensures all residual solvent has been removed.[9]

-

Weighing: Accurately weigh the container with the dried solute.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per volume or mass of the solvent.[7]

Gravimetric Method Workflow

Logical Relationships in Solubility Studies

The selection of a suitable solvent and the determination of solubility are interconnected processes that are fundamental to pharmaceutical development and chemical synthesis. The following diagram illustrates the logical flow and considerations in a typical solubility study.

Logical Flow of a Solubility Study

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, drawing upon data from analogous sulfonamide compounds. While direct quantitative data for this compound remains to be experimentally determined, the information and detailed protocols presented herein offer a solid foundation for researchers. The provided experimental workflows and logical diagrams serve as practical tools for designing and executing solubility studies. Further experimental investigation is necessary to establish the precise solubility profile of this compound, which will be invaluable for its future applications in pharmaceutical and chemical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. iupac.github.io [iupac.github.io]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. enamine.net [enamine.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pharmajournal.net [pharmajournal.net]

Thermochemical Profile of Butane-2-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

This technical guide provides a comprehensive overview of the thermochemical data for Butane-2-sulfonamide. Due to the current absence of experimentally determined thermochemical values for this specific compound in publicly accessible literature, this document outlines state-of-the-art computational and experimental methodologies for their determination. It serves as a foundational resource for researchers in pharmacology, materials science, and chemical synthesis, enabling a deeper understanding of the compound's stability, reactivity, and potential applications. This guide details protocols for ab initio quantum chemical calculations to predict gas-phase thermochemical properties and describes the experimental procedure for determining the standard enthalpy of formation using rotating-bomb calorimetry. Furthermore, a general synthetic pathway for this compound is presented, accompanied by a workflow diagram.

Introduction

This compound is a sulfur-containing organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for predicting its behavior in chemical reactions, assessing its thermal stability, and for the rational design of synthetic routes and pharmaceutical formulations. This guide addresses the current knowledge gap regarding the thermochemical data of this compound by presenting robust methodologies for its determination.

Thermochemical Data

As of the date of this document, specific experimental thermochemical data for this compound are not available in the literature. Therefore, the following table provides a template for such data, which can be populated using the computational and experimental methods detailed in the subsequent sections. For context, some computed properties for the isomeric 1-Butanesulfonamide are available, but these should not be used as direct substitutes.

Table 1: Estimated Thermochemical Properties of this compound

| Property | Symbol | Value (units) | Method of Determination |

| Standard Molar Enthalpy of Formation (gas) | ΔHf°(g) | To be determined | Ab initio Calculation |

| Standard Molar Enthalpy of Formation (solid) | ΔHf°(s) | To be determined | Rotating-Bomb Calorimetry |

| Standard Molar Entropy (gas) | S°(g) | To be determined | Ab initio Calculation |

| Molar Heat Capacity at Constant Pressure (gas) | Cp(g) | To be determined | Ab initio Calculation |

Methodologies for Determination of Thermochemical Data

Computational Protocol for Ab Initio Calculations

High-level ab initio quantum chemical calculations are a reliable method for predicting the gas-phase thermochemical properties of organic molecules. The following protocol is recommended for this compound.

Experimental Protocol: Computational Thermochemistry

-

Conformational Analysis: Perform a thorough conformational search for this compound to identify the lowest energy conformers. This can be achieved using a combination of molecular mechanics and semi-empirical methods, followed by geometry optimization of the most promising candidates at a density functional theory (DFT) level, such as B3LYP/6-31G(d).

-

Geometry Optimization and Vibrational Frequencies: Optimize the geometries of the identified low-energy conformers using a higher level of theory, for instance, M06-2X/6-311++G(d,p). Perform vibrational frequency calculations at the same level of theory to confirm that the structures are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

-

High-Accuracy Single-Point Energy Calculations: For the most stable conformers, perform single-point energy calculations using a highly accurate composite method such as CBS-QB3 or a coupled-cluster method like CCSD(T) with a large basis set (e.g., aug-cc-pVTZ).[1][2] The use of local coupled-cluster methods can be employed for more computationally demanding systems.[3][4]

-

Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation at 298.15 K can be calculated using the atomization method.[1] This involves calculating the enthalpy of atomization of this compound and subtracting the sum of the experimental enthalpies of formation of the constituent atoms in their standard states.

-

Calculation of Entropy and Heat Capacity: The standard entropy and heat capacity can be determined from the calculated vibrational frequencies and rotational constants using standard statistical mechanics formulas within the rigid rotor-harmonic oscillator approximation.[1]

Experimental Protocol for Rotating-Bomb Calorimetry

The standard enthalpy of formation of sulfur-containing organic compounds is experimentally determined using a rotating-bomb calorimeter to ensure complete combustion and a well-defined final state for sulfur (as sulfuric acid solution).[3]

Experimental Protocol: Rotating-Bomb Calorimetry

-

Sample Preparation: A precisely weighed pellet of high-purity this compound is placed in a crucible within the combustion bomb. A known amount of water is added to the bomb to dissolve the sulfur combustion products.

-

Combustion: The bomb is sealed, pressurized with an excess of pure oxygen, and placed in a calorimeter jacket with a known quantity of water. The sample is ignited, and the temperature change of the calorimeter is meticulously recorded.

-

Analysis of Combustion Products: After combustion, the contents of the bomb are analyzed to determine the extent of reaction and to quantify the final products, particularly the concentration of sulfuric acid.

-

Calculation of Enthalpy of Combustion: The energy of combustion is calculated from the observed temperature change and the heat capacity of the calorimeter system. Corrections are applied for the heat of ignition and the formation of nitric acid from residual nitrogen.

-

Calculation of Standard Enthalpy of Formation: The standard enthalpy of formation of this compound is then derived from its standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of CO₂, H₂O, and H₂SO₄.

Synthesis Workflow

Primary sulfonamides are commonly synthesized through the reaction of a sulfonyl chloride with ammonia or an amine. The precursor for this compound, butane-2-sulfonyl chloride, can be prepared from butane-2-thiol.

Below is a diagram illustrating a plausible synthetic workflow for this compound.

Figure 1: Proposed synthetic pathway for this compound.

Conclusion

This technical guide consolidates the current understanding of the thermochemical properties of this compound. While experimental data is presently lacking, this document provides a clear roadmap for its determination through both computational and experimental means. The outlined protocols for ab initio calculations and rotating-bomb calorimetry offer robust frameworks for obtaining accurate thermochemical data. The provided synthesis workflow further supports the practical application and study of this compound. The information contained herein is intended to be a valuable resource for scientists and researchers, facilitating further investigation into the properties and applications of this compound.

References

- 1. Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tsapps.nist.gov [tsapps.nist.gov]

Butane-2-sulfonamide: A Technical Guide to Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of butane-2-sulfonamide. While a solved crystal structure for this compound is not publicly available as of the date of this publication, this document outlines the synthesis, crystallization, and detailed experimental protocols for single-crystal X-ray diffraction, which are the standard procedures for such an analysis. This guide is intended to serve as a foundational resource for researchers undertaking the crystallographic study of this and similar small organic molecules. It includes generalized data tables and procedural diagrams to illustrate the expected workflow and outcomes of a successful crystal structure determination.

Introduction

This compound is a simple alkylsulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of pharmaceutical drugs.[1] The three-dimensional arrangement of atoms and molecules in the solid state, as determined by single-crystal X-ray diffraction, is crucial for understanding a compound's physicochemical properties, such as solubility and stability. Furthermore, detailed structural information can elucidate intermolecular interactions that are vital for rational drug design and development. This guide presents the theoretical and practical framework for the complete crystal structure analysis of this compound.

Synthesis and Crystallization

The synthesis of this compound would typically involve the reaction of butane-2-sulfonyl chloride with ammonia.[1][2] The general reaction is as follows:

CH₃CH₂CH(SO₂Cl)CH₃ + 2NH₃ → CH₃CH₂CH(SO₂NH₂)CH₃ + NH₄Cl

Following synthesis and purification, the production of high-quality single crystals is the most critical and often challenging step for X-ray diffraction analysis.[3][4] Various crystallization techniques can be employed for small organic molecules like this compound.

Experimental Protocol: Crystallization

The choice of solvent is paramount for successful crystallization.[4] A systematic screening of solvents with varying polarities is recommended.

Materials:

-

Purified this compound

-

A selection of analytical grade solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, toluene, and mixtures thereof)

-

Small glass vials (1-2 mL)

-

Heating apparatus (hot plate or oil bath)[3]

-

Filtration apparatus

Procedure:

-

Solvent Screening: Test the solubility of a small amount of this compound in various solvents at room temperature and upon heating.[4] An ideal solvent will dissolve the compound when hot but show limited solubility when cold.[3]

-

Slow Evaporation: Prepare a nearly saturated solution of this compound in a suitable solvent in a vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.[5]

-

Slow Cooling: Create a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator or ice bath.[3][6]

-

Vapor Diffusion: Place a concentrated solution of this compound in a small open vial. This vial is then placed inside a larger sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[5]

-

Crystal Harvesting: Once suitable crystals have formed, carefully separate them from the mother liquor using a pipette or by filtration. Wash the crystals with a small amount of cold solvent and allow them to dry.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[7] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[8]

Experimental Workflow

The overall workflow for crystal structure analysis is depicted in the diagram below.

Experimental Protocols

3.2.1. Data Collection A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations.[9] The crystal is then exposed to a monochromatic X-ray beam, and the diffraction data are collected on an area detector as the crystal is rotated.[10][11]

3.2.2. Data Processing The raw diffraction images are processed to determine the intensities and positions of the Bragg reflections.[8] This process involves:

-

Integration: Calculating the total intensity of each diffraction spot.[12]

-

Scaling and Merging: Correcting for experimental variations and combining equivalent reflections.[11] The output is a file containing a list of unique reflections with their corresponding intensities and standard uncertainties.

3.2.3. Structure Solution and Refinement The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured.[13] For small molecules like this compound, direct methods are typically successful in determining the initial phases.[9] This leads to an initial electron density map from which a preliminary model of the structure can be built.

This initial model is then refined using least-squares methods to improve the agreement between the observed diffraction data and the data calculated from the model.[14][15] The refinement process typically adjusts atomic positions, and thermal parameters.[16]

Data Presentation

Although no experimental data exists for this compound, the following tables illustrate how the crystallographic data would be presented. The values provided are hypothetical and based on typical data for small organic molecules.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Hypothetical Value |

| Empirical formula | C₄H₁₁NO₂S |

| Formula weight | 137.20 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 8.5(1) Å |

| b | 10.2(1) Å |

| c | 9.8(1) Å |

| α | 90° |

| β | 105.5(1)° |

| γ | 90° |

| Volume | 820(1) ų |

| Z | 4 |

| Density (calculated) | 1.111 Mg/m³ |

| Absorption coefficient | 0.333 mm⁻¹ |

| F(000) | 296 |

| Crystal size | 0.30 x 0.20 x 0.10 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 5000 |

| Independent reflections | 1800 [R(int) = 0.04] |

| Completeness to theta | 99.5 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1800 / 0 / 120 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.110 |

| R indices (all data) | R1 = 0.060, wR2 = 0.125 |

| Largest diff. peak and hole | 0.30 and -0.25 e.Å⁻³ |

Table 2: Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters

| Atom | x | y | z | U(eq) [Ų] |

| S1 | 0.2500 | 0.1500 | 0.4500 | 0.025(1) |

| O1 | 0.2000 | 0.0500 | 0.3500 | 0.035(1) |

| O2 | 0.3500 | 0.1500 | 0.5500 | 0.035(1) |

| N1 | 0.1500 | 0.2500 | 0.4000 | 0.030(1) |

| C1 | 0.3000 | 0.3000 | 0.3000 | 0.032(1) |

| C2 | 0.4000 | 0.3500 | 0.2500 | 0.040(1) |

| C3 | 0.2000 | 0.3500 | 0.2000 | 0.038(1) |

| C4 | 0.3500 | 0.2000 | 0.2000 | 0.045(1) |

Molecular Structure Visualization

A key output of a crystal structure analysis is the visualization of the molecule's three-dimensional structure. The following diagram represents the molecular structure of this compound.

Conclusion

This technical guide has detailed the necessary steps for a comprehensive crystal structure analysis of this compound, from synthesis and crystallization to the final stages of structure refinement and validation. Although specific crystallographic data for this compound are not currently in the public domain, the protocols and generalized data presented herein provide a robust framework for researchers in the field. The successful determination of the crystal structure of this compound would be a valuable addition to the structural chemistry of sulfonamides, potentially aiding in the future design of novel therapeutic agents.

References

- 1. Sulfonamide - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. science.uct.ac.za [science.uct.ac.za]

- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 6. community.wvu.edu [community.wvu.edu]

- 7. rigaku.com [rigaku.com]

- 8. portlandpress.com [portlandpress.com]

- 9. fiveable.me [fiveable.me]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. fiveable.me [fiveable.me]

- 12. researchgate.net [researchgate.net]

- 13. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

Navigating the Chiral Landscape of Sulfonamides: A Technical Guide to the Biological Activity of Butane-2-sulfonamide Enantiomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the biological activity of Butane-2-sulfonamide enantiomers is not publicly available. This guide will, therefore, provide a comprehensive framework based on the well-established principles of stereochemistry in drug action and the known biological activities of the broader sulfonamide class of compounds. The protocols and pathways described herein are general and serve as a template for the investigation of chiral sulfonamides like this compound.

The Critical Role of Chirality in Sulfonamide Bioactivity

The three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a fundamental determinant of its biological activity.[1][2] Many drugs are chiral, existing as enantiomers—non-superimposable mirror images.[1] These enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1][2] While one enantiomer may be therapeutically active, the other could be inactive or even cause adverse effects.[1]

The sulfonamide functional group is a key component in a wide array of therapeutic agents, including antibacterial, antiviral, anticancer, and anti-inflammatory drugs.[3][4][5][6][7] The introduction of a chiral center, as in this compound, necessitates the separate evaluation of each enantiomer to fully characterize its biological potential. The differential interaction of enantiomers with chiral biological macromolecules, such as enzymes and receptors, underscores the importance of stereoselective synthesis and testing.[8][9]

Quantitative Analysis of Enantiomeric Activity

A critical step in evaluating chiral drug candidates is the quantitative assessment of their biological activity. This typically involves determining key pharmacological parameters for each enantiomer. Due to the lack of specific data for this compound enantiomers, the following table serves as a template for presenting such comparative data.

| Parameter | (R)-Butane-2-sulfonamide | (S)-Butane-2-sulfonamide | Eudismic Ratio (R/S) |

| Target Binding Affinity | |||

| IC₅₀ (nM) | Data not available | Data not available | Data not available |

| Kᵢ (nM) | Data not available | Data not available | Data not available |

| Cellular Activity | |||

| EC₅₀ (µM) | Data not available | Data not available | Data not available |

| GI₅₀ (µM) | Data not available | Data not available | Data not available |

| In Vivo Efficacy | |||

| ED₅₀ (mg/kg) | Data not available | Data not available | Data not available |

Table 1: Hypothetical Comparative Biological Activity Data for this compound Enantiomers. This table illustrates the type of quantitative data necessary for a thorough comparison of enantiomeric activity. The Eudismic Ratio (the ratio of the potencies of the two enantiomers) is a key indicator of stereoselectivity.

Generalized Experimental Protocols

The following are generalized methodologies for the synthesis, separation, and biological evaluation of sulfonamide enantiomers.

Stereoselective Synthesis or Chiral Separation

The first step is to obtain the individual enantiomers of this compound. This can be achieved through two primary routes:

-

Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to selectively produce one enantiomer over the other.[8][9]

-

Chiral Resolution: This method involves the separation of a racemic mixture of the enantiomers. Chiral chromatography is a common and effective technique for this purpose.

In Vitro Target-Based Assays

These assays are designed to measure the direct interaction of the enantiomers with their putative biological target.

-

Enzyme Inhibition Assays: If the target is an enzyme, its activity is measured in the presence of varying concentrations of each enantiomer to determine the half-maximal inhibitory concentration (IC₅₀).

-

Receptor Binding Assays: For receptor targets, competitive binding assays with a radiolabeled ligand are used to determine the binding affinity (Kᵢ) of each enantiomer.

Cell-Based Assays

These assays evaluate the effect of the enantiomers on cellular functions.

-

Cell Viability/Proliferation Assays: To assess cytotoxic or anti-proliferative effects, cancer cell lines are treated with the enantiomers, and cell viability is measured using assays like MTT or CellTiter-Glo®. The half-maximal growth inhibitory concentration (GI₅₀) is then determined.[10]

-

Antiviral Assays: For potential antiviral activity, virus-infected cells are treated with the enantiomers, and the inhibition of viral replication is quantified.[4][11]

In Vivo Efficacy Studies

Animal models are used to evaluate the therapeutic efficacy and pharmacokinetic profiles of the most promising enantiomer.

-

Disease Models: The enantiomer is administered to an appropriate animal model of the disease (e.g., a tumor xenograft model for cancer) to assess its ability to ameliorate the disease phenotype.

-

Pharmacokinetic Analysis: The absorption, distribution, metabolism, and excretion (ADME) properties of the enantiomer are determined to understand its in vivo behavior.

Visualizing Workflows and Pathways

Experimental Workflow for Chiral Sulfonamide Evaluation

The following diagram outlines a typical workflow for the comprehensive evaluation of a pair of sulfonamide enantiomers.

Figure 1: A generalized experimental workflow for the evaluation of sulfonamide enantiomers.

Hypothetical Signaling Pathway Modulated by a Sulfonamide Enantiomer

Sulfonamides can act on various signaling pathways. The diagram below illustrates a hypothetical pathway involving the inhibition of a key kinase, a common mechanism for anticancer agents.

References

- 1. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 2. Importance of Stereochemistry in Drug Design.pptx [slideshare.net]

- 3. ijpsonline.com [ijpsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. euroasiajournal.org [euroasiajournal.org]

- 6. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chiral sulfonamides with various N-heterocyclic and aromatic units - Synthesis and antiviral activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Butane-2-sulfonamide in Medicinal Chemistry: A Technical Guide to Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butane-2-sulfonamide, a simple chiral alkylsulfonamide, represents an under-explored yet potentially valuable scaffold in medicinal chemistry. While extensive research has traditionally focused on aromatic sulfonamides, the incorporation of the this compound moiety into complex bioactive molecules suggests its utility as a key building block in modern drug discovery. This technical guide consolidates the current, albeit limited, knowledge on this compound and its derivatives, highlighting its known applications, potential therapeutic targets, and synthetic strategies. The guide also presents relevant experimental protocols and visualizes key biological pathways to stimulate further investigation into this promising chemical entity.

Introduction: Beyond Aromatic Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, featured in a wide array of antibacterial, anti-inflammatory, diuretic, and anticancer agents.[1][2] Historically, research has been heavily skewed towards aromatic sulfonamides due to their synthetic accessibility and rich history, beginning with the sulfa drugs. However, the demand for novel chemical matter with improved physicochemical properties and intellectual property space has led to the exploration of less conventional scaffolds, including alkylsulfonamides.

This compound, with its secondary butyl group, introduces chirality and specific steric and electronic properties that can be exploited for targeted drug design. Although not widely studied as a standalone pharmacophore, its presence in several advanced drug candidates indicates its value in constructing potent and selective ligands for challenging biological targets.

Known and Potential Therapeutic Applications

Direct research on the biological activities of a broad series of this compound derivatives is not extensively available in the public domain. However, its incorporation into patented, and in some cases, clinical-stage molecules provides clear evidence of its utility in targeting specific biological pathways.

Neuropathic Pain: NaV1.7 Inhibition

Several patents disclose the use of this compound in the synthesis of potent and selective inhibitors of the voltage-gated sodium channel NaV1.7.[3] This channel is a genetically validated target for the treatment of pain, and its selective inhibition is a major goal in analgesic drug development. The this compound moiety in these complex molecules likely contributes to the overall binding affinity and selectivity for the NaV1.7 channel.

Metabolic and Cardiovascular Diseases: Apelin Receptor Agonism

The drug candidate Azelaprag (BGE-105), an agonist of the apelin receptor, incorporates a this compound scaffold.[4][5] The apelin system is involved in regulating cardiovascular function and metabolism. Azelaprag has been investigated for conditions such as heart failure, obesity, and muscle wasting, highlighting the potential for this compound derivatives to target G-protein coupled receptors (GPCRs) involved in metabolic and cardiovascular diseases.[4][6]

Oncology

A patent for anti-neoplastic compounds describes a molecule containing a this compound fragment, suggesting a potential role for this scaffold in the development of new cancer therapies.[7] The sulfonamide group, in general, is a known pharmacophore in oncology, with several approved drugs targeting enzymes like carbonic anhydrases, which are overexpressed in some tumors.[1]

Quantitative Data on Related Sulfonamide Derivatives

While specific quantitative data for a series of this compound derivatives are scarce, the following table summarizes inhibitory activities of other sulfonamide derivatives against relevant enzyme classes. This data can serve as a benchmark for future studies on this compound analogs.

| Compound Class | Target | Activity (IC50/Ki) | Reference(s) |

| Aryl Sulfonamides | Carbonic Anhydrase I | 88.9–6030 nM (Ki) | [6] |

| Aryl Sulfonamides | Carbonic Anhydrase II | 4.4–5100 nM (Ki) | [6] |

| Aryl Sulfonamides | VchCA (bacterial) | 6.1–77.0 nM (Ki) | [6] |

| Sulfonamide-linked Schiff Bases | VEGFR-2 | 23.1 ± 0.75 nM (IC50) | [1] |

| Sulfonamide-linked Schiff Bases | MCF-7 cell line | 0.09 µM (IC50) | [1] |

| N-Aryl-2-arylethenesulfonamides | Various cancer cell lines | 5 to 10 nM (IC50) | [4] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of sulfonamides. These would require adaptation and optimization for specific this compound derivatives.

General Synthesis of N-Substituted Butane-2-sulfonamides

The most common method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[8]

Protocol:

-

Preparation of Butane-2-sulfonyl chloride: This can be prepared from butane-2-thiol via oxidation and chlorination, or sourced commercially.

-

Reaction with Amine:

-

Dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a non-nucleophilic base (e.g., triethylamine, pyridine; 1.1-1.5 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of butane-2-sulfonyl chloride (1.0-1.1 equivalents) in the same solvent to the cooled amine solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and wash sequentially with dilute acid (e.g., 1M HCl) to remove excess base, water, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted this compound.

-

In Vitro Enzyme Inhibition Assay (Generic)

This protocol describes a general procedure for assessing the inhibitory activity of synthesized compounds against a target enzyme.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the purified target enzyme in a suitable buffer.

-

Prepare a stock solution of the enzyme's substrate in the same buffer.

-

Prepare stock solutions of the synthesized this compound derivatives and a known inhibitor (positive control) in dimethyl sulfoxide (DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of the test compounds (from the DMSO stock solutions) to the wells. Include wells with the positive control and a vehicle control (DMSO only).

-

Add the enzyme solution to all wells and incubate for a pre-determined time at a specific temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

-

Cell-Based Antiproliferative Assay (e.g., MTT Assay)

This assay is commonly used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.

Protocol:

-

Cell Culture:

-

Culture the desired cancer cell line in appropriate media and conditions until they reach logarithmic growth phase.

-

-

Cell Seeding:

-

Trypsinize the cells and seed them into a 96-well plate at a predetermined density.

-

Allow the cells to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivatives in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include wells with a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability versus the logarithm of the compound concentration.

-

Determine the GI50 or IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.

-

Visualizing Pathways and Workflows

The following diagrams illustrate key concepts related to the synthesis and potential mechanisms of action of this compound derivatives.

Conclusion and Future Directions

This compound is an emerging scaffold in medicinal chemistry with demonstrated utility in the development of sophisticated drug candidates for challenging targets like ion channels and GPCRs. While the body of research directly focused on this moiety is currently limited, its successful incorporation into advanced molecules warrants a more systematic investigation of its potential.

Future research should focus on:

-

Systematic Library Synthesis: The synthesis and screening of a diverse library of N-substituted this compound derivatives against a broad range of biological targets.

-

Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR for this compound derivatives to understand the influence of the chiral sec-butyl group on biological activity and selectivity.

-

Exploration of Novel Therapeutic Areas: Investigating the potential of this scaffold in other areas where sulfonamides have shown promise, such as in the development of novel antibacterial and antiviral agents.

By undertaking these focused research efforts, the full potential of this compound as a valuable tool in the medicinal chemist's arsenal can be unlocked, leading to the discovery of new and effective therapeutic agents.

References

- 1. pryzm.ozmosi.com [pryzm.ozmosi.com]

- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics While Mitigating Metabolic Liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BioAge Labs Announces Plans for Phase 2 Trial of First-in-Class Apelin Receptor Agonist BGE-105/Azelaprag Co-Administered With Tirzepatide for Treatment of Obesity, in Collaboration With Lilly’s Chorus Organization [businesswire.com]

- 7. Azelaprag - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Computational Analysis of Butane-2-sulfonamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities. Computational chemistry provides invaluable insights into the structural, electronic, and interactive properties of these molecules, aiding in the rational design of novel therapeutics. This technical guide outlines the principal computational methodologies applied to the study of sulfonamides, using data from analogous compounds to project the characteristics of butane-2-sulfonamide.

Molecular Geometry and Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its function. For this compound, the key conformational flexibilities are around the C-S and S-N bonds. Computational methods, particularly Density Functional Theory (DFT), are employed to determine the stable conformations and the energy barriers between them.

Experimental Protocols: Geometric Optimization

Methodology: The molecular geometry of small sulfonamides is typically optimized using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for molecules of this size. Calculations are often performed in the gas phase to represent the isolated molecule.

Workflow for Geometric Optimization:

Caption: Workflow for Geometric Optimization of this compound.

Predicted Geometric Parameters

Based on studies of related sulfonamides, the key geometric parameters for the most stable conformer of this compound can be predicted.

| Parameter | Predicted Value |

| S-N Bond Length | ~1.65 Å |

| S=O Bond Length | ~1.45 Å |